molecular formula C8H11NO2 B1622177 1,4-Dimethyl-1H-pyrrole-2-acetic acid CAS No. 79673-54-4

1,4-Dimethyl-1H-pyrrole-2-acetic acid

Cat. No. B1622177
Key on ui cas rn: 79673-54-4
M. Wt: 153.18 g/mol
InChI Key: JYLBSWKLEBNIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04284562

Procedure details

A mixture of 13.9 g (0.08 mol) of sodium dithionite in 20 ml of water and 5 ml of ethanol was heated to 55° C. under argon. A 4.8 g (0.02 mol) sample of 1,4-dimethyl-α-trichloromethylpyrrole-2-methanol was added in one portion. A solution of 6.7 g (0.12 mol) of KOH in 20 ml of water was added dropwise over 20 mins. The reaction was stirred for 70 more mins. at 55°. It was cooled and acidified with concentrated HCl. Sodium chloride was added. The mixture was extracted three times with ether. The ether solution was washed with brine, dried (MgSO4) and evaporated to give 2.1 g (69%) yield of a yellow oil, primarily 1,4-dimethylpyrrole-2-acetic acid by TLC. Final purification was effected by chromatography on silica gel using a 50:50 mixture of hexane: 1,1,1-trichloroethane as eluant. Evaporation of the compound bearing fraction and recrystallization from ether, hexane afforded white crystals, mp 86°- 87° C. (d). The mp was undepressed by admixture with authentic material.
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
1,4-dimethyl-α-trichloromethylpyrrole-2-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.7 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=[O:2].[Na+].[Na+].[CH3:9][N:10]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]1[CH:16]([C:18](Cl)(Cl)Cl)O.[OH-:22].[K+].Cl.[Cl-].[Na+]>O.C(O)C>[CH3:9][N:10]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]1[CH2:16][C:18]([OH:2])=[O:22] |f:0.1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
1,4-dimethyl-α-trichloromethylpyrrole-2-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC(=C1)C)C(O)C(Cl)(Cl)Cl
Step Three
Name
Quantity
6.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 70 more mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 55°
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ether
WASH
Type
WASH
Details
The ether solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC(=C1)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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